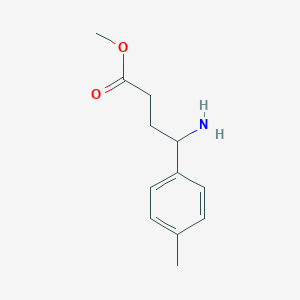
Methyl 4-amino-4-(p-tolyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-4-(p-tolyl)butanoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring a methyl ester group, an amino group, and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(p-tolyl)butanoate typically involves the reaction of 4-(p-tolyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The amino group can be introduced through a subsequent reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-amino-4-(p-tolyl)butanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 4-amino-4-(p-tolyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-4-(p-tolyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the p-tolyl group may enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
- Methyl 4-amino-4-(p-methylphenyl)butanoate
- Methyl 4-amino-4-(p-ethylphenyl)butanoate
- Methyl 4-amino-4-(p-methoxyphenyl)butanoate
Uniqueness: Methyl 4-amino-4-(p-tolyl)butanoate is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl 4-amino-4-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 |
Clé InChI |
PIUAKJUZTSUCMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


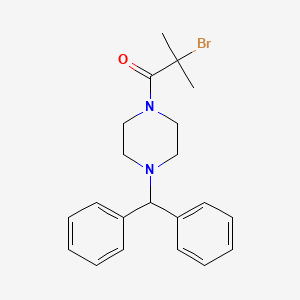
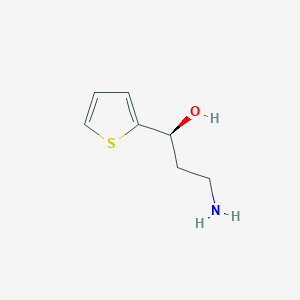
amine hydrochloride](/img/structure/B15318857.png)

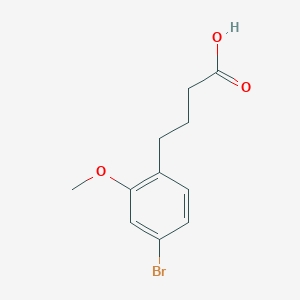
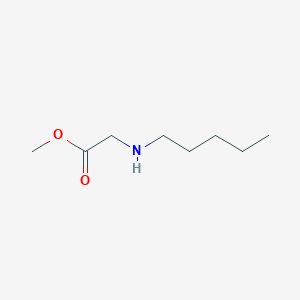

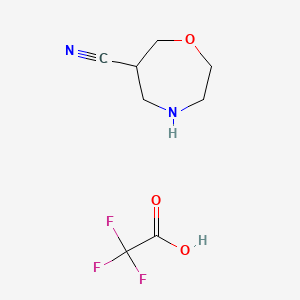
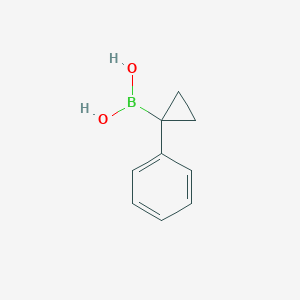
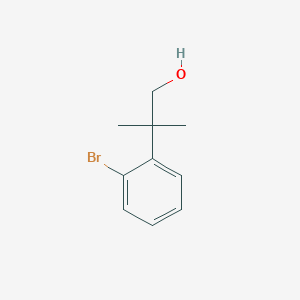
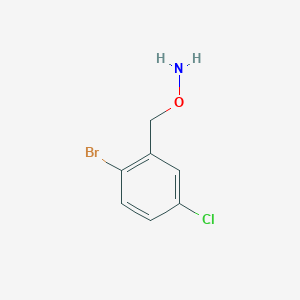
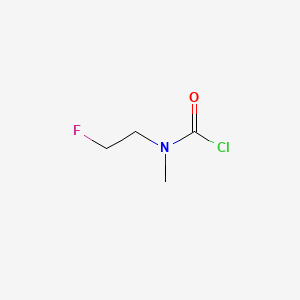
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)

